molecular formula C18H22S2 B12516879 1,1'-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene) CAS No. 700793-85-7

1,1'-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene)

Cat. No.: B12516879
CAS No.: 700793-85-7
M. Wt: 302.5 g/mol
InChI Key: ARWBWIXETCAWQB-UHFFFAOYSA-N
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Description

1,1’-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene) is an organic compound characterized by the presence of two 3,4-dimethylbenzene groups connected by a disulfide bridge through methylene linkers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene) typically involves the reaction of 3,4-dimethylbenzyl chloride with sodium disulfide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:

2C8H9Cl+Na2S2C18H22S2+2NaCl2 \text{C}_8\text{H}_9\text{Cl} + \text{Na}_2\text{S}_2 \rightarrow \text{C}_{18}\text{H}_{22}\text{S}_2 + 2 \text{NaCl} 2C8​H9​Cl+Na2​S2​→C18​H22​S2​+2NaCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene) undergoes various chemical reactions, including:

    Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.

    Substitution: Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Nitro or halogenated derivatives of the benzene rings.

Scientific Research Applications

1,1’-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in redox biology due to the presence of the disulfide bond.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene) involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The compound’s benzene rings can participate in π-π interactions, affecting molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[Disulfanediylbis(methylene)]bis(4-fluorobenzene)
  • 1,1’-[Disulfanediylbis(methylene)]bis(2,4,6-trimethylbenzene)
  • 1,1’-[Disulfanediylbis(oxymethylene)]bis(4-chlorobenzene)

Uniqueness

1,1’-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene) is unique due to the presence of 3,4-dimethyl substituents on the benzene rings, which can influence its chemical reactivity and physical properties. The specific arrangement of these substituents can affect the compound’s interactions with other molecules and its overall stability.

Properties

CAS No.

700793-85-7

Molecular Formula

C18H22S2

Molecular Weight

302.5 g/mol

IUPAC Name

4-[[(3,4-dimethylphenyl)methyldisulfanyl]methyl]-1,2-dimethylbenzene

InChI

InChI=1S/C18H22S2/c1-13-5-7-17(9-15(13)3)11-19-20-12-18-8-6-14(2)16(4)10-18/h5-10H,11-12H2,1-4H3

InChI Key

ARWBWIXETCAWQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CSSCC2=CC(=C(C=C2)C)C)C

Origin of Product

United States

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